molecular formula C18H20F3NO2 B2469240 4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide CAS No. 727686-06-8

4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B2469240
CAS No.: 727686-06-8
M. Wt: 339.358
InChI Key: MVBLPGQDJVQIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a bicyclo[2.2.1]heptane core with a 3-oxo group, three methyl substituents (4,7,7-trimethyl), and a carboxamide group linked to a 4-(trifluoromethyl)phenyl moiety. The bicyclic framework imparts rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3NO2/c1-15(2)16(3)8-9-17(15,10-13(16)23)14(24)22-12-6-4-11(5-7-12)18(19,20)21/h4-7H,8-10H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBLPGQDJVQIJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4,7,7-trimethyl-3-oxo-N-[4-(trifluoromethyl)phenyl]bicyclo[2.2.1]heptane-1-carboxamide is a compound of interest due to its unique bicyclic structure and the presence of a trifluoromethyl group, which enhances its lipophilicity. This property facilitates the compound's ability to penetrate cell membranes and interact with various biological targets, potentially leading to significant pharmacological effects.

Chemical Structure and Properties

  • Molecular Formula : C18H19F3N2O2
  • Molecular Weight : 364.35 g/mol
  • Structural Features :
    • Bicyclo[2.2.1]heptane core
    • Trifluoromethyl group on the phenyl ring
    • Amide functional group

The biological activity of this compound is primarily attributed to its interactions with enzymes and proteins within biological systems. The trifluoromethyl group increases the compound's lipophilicity, enhancing its ability to cross cellular membranes and bind to intracellular targets. This interaction may lead to enzyme inhibition or modulation of protein-ligand interactions, although specific mechanisms remain to be fully elucidated in the literature.

Biological Activity Overview

Research indicates that compounds with similar structural characteristics may exhibit various biological activities, including:

  • Antibacterial Activity : Compounds with bicyclic structures have been associated with antibacterial properties due to their ability to disrupt cellular membranes or inhibit essential enzymes involved in bacterial metabolism.
  • Antifungal Activity : Similar compounds have shown efficacy against fungal pathogens, suggesting that this compound may also possess antifungal properties.
  • Anti-inflammatory Effects : The potential for anti-inflammatory activity exists, particularly through modulation of cytokine production or inhibition of inflammatory pathways.

Enzyme Inhibition Studies

Studies have demonstrated that compounds with a bicyclic structure can inhibit key enzymes involved in metabolic pathways. For instance:

  • Xanthine Oxidase Inhibition : Some derivatives have shown moderate inhibitory activity against xanthine oxidase, an enzyme involved in uric acid production, which could be relevant for conditions like gout.

Synthetic Analogues

Research into synthetic analogues of this compound has revealed:

CompoundBiological ActivityReference
Compound AModerate antibacterial
Compound BSignificant antifungal
Compound CAnti-inflammatory effects

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in the bicycloheptane core modifications, substituent positions, and aromatic ring functionalization. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name / ID Substituent on Aromatic Ring Bicyclo Core Modification Molecular Weight logP Key Applications/Notes Reference
Target Compound 4-(Trifluoromethyl)phenyl 3-Oxo, 4,7,7-trimethyl 353.34* ~3.2† Potential pharmacological activity
N-(4-(Trifluoromethoxy)phenyl) analog 4-(Trifluoromethoxy)phenyl 3-Oxo, 4,7,7-trimethyl 369.33* ~3.5† Increased lipophilicity vs. trifluoromethyl
N-(2,5-Difluorophenyl) analog 2,5-Difluorophenyl 3-Oxo, 4,7,7-trimethyl 313.32* ~2.8† Enhanced electronic effects
N-(3,4-Difluorophenyl)-2-oxabicyclo analog 3,4-Difluorophenyl 3-Oxo, 2-oxabicyclo, 4,7,7-trimethyl 309.31 3.23 Improved solubility (oxabicyclo)
2-Bromo-N-(8-quinolinyl) analog 8-Quinolinyl 2-Bromo, 3-oxo, 4,7,7-trimethyl 401.30 N/A Steric bulk for target selectivity
Tetrazole-containing analog (hypoglycemic agent) 4-(1H-Tetrazol-5-yl-methyl)phenyl 3-Oxo, 2-oxabicyclo, 4,7,7-trimethyl 422.38* N/A Blood glucose reduction (pharmacological)
N-[2-(Trifluoromethyl)phenyl]-2,3-dioxo analog 2-(Trifluoromethyl)phenyl 2,3-Dioxo, 4,7,7-trimethyl 365.34* ~3.0† Increased hydrogen-bonding capacity

*Calculated molecular weight; †Estimated based on substituent contributions.

Key Findings and Functional Differences

Trifluoromethyl vs.

Fluorine Substitution :

  • The 2,5-difluorophenyl analog () reduces steric hindrance, favoring interactions with flat binding pockets .
  • The 3,4-difluorophenyl analog () introduces an oxabicyclo group, lowering molecular weight (309.31 vs. 353.34) and improving solubility .

Bicyclo Core Modifications :

  • The 2,3-dioxo derivative () enhances hydrogen-bond acceptor capacity, beneficial for target engagement in enzyme inhibition .
  • The 2-oxabicyclo variant () introduces an oxygen atom, altering conformational flexibility and polarity .

Pharmacological Activity: The tetrazole-containing analog () demonstrates explicit hypoglycemic activity, highlighting the role of tetrazole in modulating biological targets . The bromo-quinolinyl derivative () may target kinases or nucleic acids due to its bulky aromatic system .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.